molecular formula C8H10N4 B11779972 3-Amino-1-cyclobutyl-1H-pyrazole-4-carbonitrile

3-Amino-1-cyclobutyl-1H-pyrazole-4-carbonitrile

Cat. No.: B11779972
M. Wt: 162.19 g/mol
InChI Key: AKPYKZRJOXHNND-UHFFFAOYSA-N
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Description

3-Amino-1-cyclobutyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound that features a pyrazole ring substituted with an amino group at the 3-position, a cyclobutyl group at the 1-position, and a nitrile group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-cyclobutyl-1H-pyrazole-4-carbonitrile typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of enaminones with hydroxylamine hydrochloride in ethanol to yield aldoximes, which are then converted into the desired pyrazole derivatives in a basic medium . Another approach includes the reaction of 3-oxo-3-phenylpropanenitrile with trichloroacetonitrile followed by condensation with hydrazine hydrate .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, optimized for yield and purity. Techniques such as solvent-free reactions and microwave-assisted synthesis may be employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-1-cyclobutyl-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and catalytic hydrogenation are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products:

Scientific Research Applications

3-Amino-1-cyclobutyl-1H-pyrazole-4-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-1-cyclobutyl-1H-pyrazole-4-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the nitrile group can participate in polar interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 3-Amino-1-cyclobutyl-1H-pyrazole-4-carbonitrile is unique due to the presence of the cyclobutyl group, which introduces significant steric hindrance and can influence the compound’s reactivity and interaction with molecular targets. This makes it a valuable compound for studying structure-activity relationships and developing specialized applications .

Properties

Molecular Formula

C8H10N4

Molecular Weight

162.19 g/mol

IUPAC Name

3-amino-1-cyclobutylpyrazole-4-carbonitrile

InChI

InChI=1S/C8H10N4/c9-4-6-5-12(11-8(6)10)7-2-1-3-7/h5,7H,1-3H2,(H2,10,11)

InChI Key

AKPYKZRJOXHNND-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)N2C=C(C(=N2)N)C#N

Origin of Product

United States

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